4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]BENZENE-1-SULFONAMIDE
Overview
Description
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of sulfonamide, phenyl, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including:
Friedel-Crafts Acylation: This step introduces the acyl group onto the aromatic ring.
Chlorination: The chloro group is introduced via chlorination reactions.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the sulfonyl group.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Can lead to the formation of quinones.
Reduction: Can result in the formation of sulfinic acids.
Substitution: Can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial activity.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical products.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. The chloro and methoxy groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,5-DIMETHYLPHENYL]BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamide derivatives such as:
Uniqueness
- Structural Complexity : The presence of multiple functional groups in this compound makes it unique compared to simpler sulfonamides.
- Enhanced Activity : The combination of chloro, methoxy, and sulfonyl groups can lead to enhanced biological activity and specificity.
Properties
IUPAC Name |
4-chloro-N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2,5-dimethylphenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO6S2/c1-13-12-19(23-31(27,28)18-8-4-15(22)5-9-18)14(2)21(20(13)24)30(25,26)17-10-6-16(29-3)7-11-17/h4-12,23-24H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWNRWBYPXCTOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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